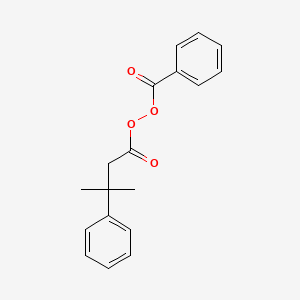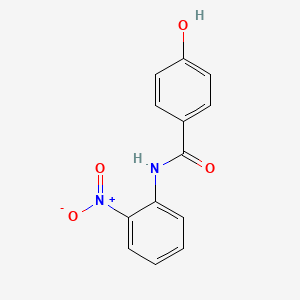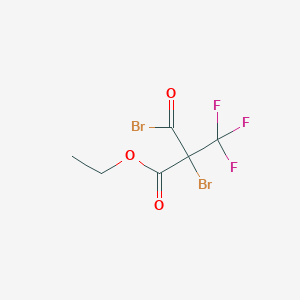
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate is a unique organofluorine compound characterized by the presence of bromine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate typically involves the bromination of ethyl 3,3,3-trifluoropropanoate. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides or nitriles, while elimination reactions typically produce alkenes.
Applications De Recherche Scientifique
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate involves its interaction with various molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and selectivity. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic applications to introduce specific functional groups into target molecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate can be compared with similar compounds such as:
Ethyl 2-bromo-2,2-difluoroacetate: This compound also contains bromine and fluorine atoms but differs in the number of fluorine atoms and their positions.
Ethyl 2-bromo-2-methylpropanoate: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
62935-52-8 |
|---|---|
Formule moléculaire |
C6H5Br2F3O3 |
Poids moléculaire |
341.90 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-carbonobromidoyl-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H5Br2F3O3/c1-2-14-4(13)5(8,3(7)12)6(9,10)11/h2H2,1H3 |
Clé InChI |
SALKVUUSJLRJEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)Br)(C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)


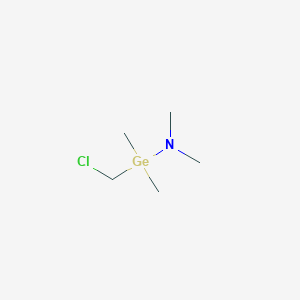

![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
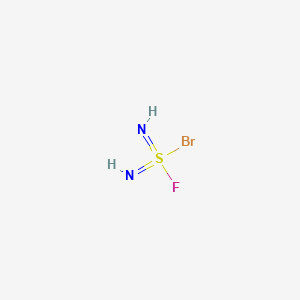

![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
